(6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanamine
Overview
Description
(6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanamine is a useful research compound. Its molecular formula is C11H13N3OS and its molecular weight is 235.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Imidazo[1,2-a][1,3,5]triazines and Oxazinyl Derivatives : Studies have developed methods for the synthesis of various heterocyclic compounds, including imidazo[1,2-a][1,3,5]triazines and oxazinyl derivatives, highlighting their structural characterization and potential as chemical intermediates for further applications (Matosiuk, 1997).
Characterization of Novel Oxadiazole Derivatives : Research into benzimidazole derivatives, including oxadiazoles, provides insights into their synthesis and characterization, indicating a broad interest in exploring the properties of these heterocyclic compounds (Vishwanathan & Gurupadayya, 2014).
Biological Applications
Antimicrobial and Antitubercular Activities : Several studies have synthesized and tested compounds with structural similarities for antimicrobial and antitubercular activities, showcasing the potential of these compounds in medical research (Kim et al., 2009); (Güzeldemirci & Küçükbasmacı, 2010).
Chemosensor for Hg2+ Detection : A study on fluorescent quinazolines including thiophen derivatives has demonstrated selective 'on-off' switching for Hg2+ ions in aqueous media, indicating the potential for environmental and analytical applications (Pandey et al., 2012).
Chemical Synthesis Techniques
- Efficient Synthesis Methods : Research has developed efficient synthesis methods for creating imidazo and triazolopyridines from dithioesters, illustrating advanced techniques in organic synthesis that could be applied to a variety of chemical compounds (Ramesha et al., 2016).
Mechanism of Action
Imidazole Ring
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Thiophene Ring
The compound also contains a thiophene ring. Thiophene is a five-membered aromatic ring with one sulfur atom. Compounds containing thiophene rings are often used in drug synthesis .
Oxazinane Ring
The compound contains an oxazinane ring, which is a six-membered heterocyclic ring containing one oxygen and one nitrogen atom .
Properties
IUPAC Name |
(6-thiophen-3-yl-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c12-3-9-10-5-15-11(4-14(10)7-13-9)8-1-2-16-6-8/h1-2,6-7,11H,3-5,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILACBFVCWVVSNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=C(N=CN21)CN)C3=CSC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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